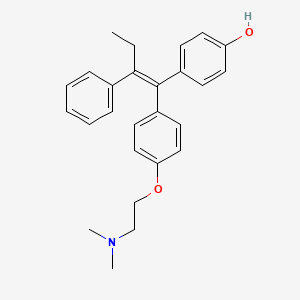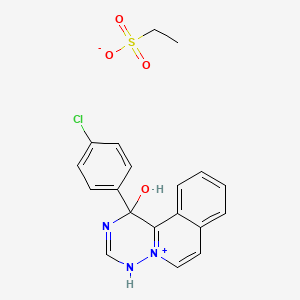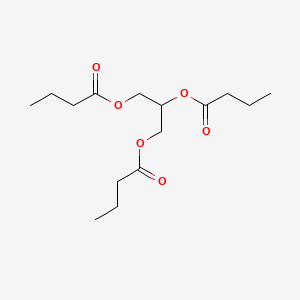
Mal-C4-NH-Boc
Übersicht
Beschreibung
Mal-C4-NH-Boc is a synthetic organic compound with the molecular formula C15H24N2O4. It is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group attached to a hexyl chain, which is further connected to a pyrrole ring with two keto groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, Mal-C4-NH-Boc is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor modulators. Its structure allows for interactions with biological macromolecules, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
The compound finds applications in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the synthesis of polymers, coatings, and other industrial products.
Wirkmechanismus
Target of Action
Mal-C4-NH-Boc, also known as “tert-butyl 6-(2,5-dioxo-2H-pyrrol-1(5H)-yl)hexylcarbamate”, is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that bind to both a target protein and an E3 ubiquitin ligase . The primary targets of this compound, therefore, are the proteins that are intended to be degraded by the PROTAC .
Mode of Action
This compound interacts with its targets by serving as a bridge between the target protein and the E3 ubiquitin ligase . This interaction brings the target protein in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized by the proteasome, leading to its degradation .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of target proteins, this compound directs these proteins towards degradation, thereby influencing the concentrations of these proteins within the cell .
Pharmacokinetics
The adme properties of the resulting protac would be influenced by the properties of the this compound linker .
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, this compound can influence cellular processes that are regulated by these proteins .
Action Environment
The action of this compound is influenced by the intracellular environment . Factors such as the presence of the target protein and E3 ligase, the activity of the ubiquitin-proteasome system, and the stability of the PROTAC can all influence the efficacy of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mal-C4-NH-Boc typically involves the reaction of tert-butyl carbamate with a hexylamine derivative, followed by the introduction of the pyrrole ring. One common method includes the following steps:
Protection of Hexylamine: The hexylamine is protected using tert-butyl chloroformate to form tert-butyl hexylcarbamate.
Formation of Pyrrole Ring: The protected hexylamine is then reacted with maleic anhydride to introduce the pyrrole ring, forming the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Mal-C4-NH-Boc undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate and pyrrole moieties.
Reduction Reactions: The keto groups in the pyrrole ring can be reduced to hydroxyl groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Substitution: Formation of substituted carbamates or pyrrole derivatives.
Reduction: Formation of hydroxylated derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)carbamate: Similar structure with an ethyl chain instead of a hexyl chain.
tert-Butyl N-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)carbamate: Contains a phenyl ring instead of a hexyl chain.
Uniqueness
Mal-C4-NH-Boc is unique due to its specific combination of functional groups and chain length. The hexyl chain provides flexibility and hydrophobicity, while the pyrrole ring and carbamate group offer reactivity and binding potential. This combination makes it a valuable compound for various applications in research and industry.
Eigenschaften
IUPAC Name |
tert-butyl N-[6-(2,5-dioxopyrrol-1-yl)hexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-15(2,3)21-14(20)16-10-6-4-5-7-11-17-12(18)8-9-13(17)19/h8-9H,4-7,10-11H2,1-3H3,(H,16,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITIWLKYYJATIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















